6-Chloro-3-(trifluoromethoxy)picolinic acid
CAS No.:
Cat. No.: VC20135791
Molecular Formula: C7H3ClF3NO3
Molecular Weight: 241.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClF3NO3 |
|---|---|
| Molecular Weight | 241.55 g/mol |
| IUPAC Name | 6-chloro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(15-7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |
| Standard InChI Key | FAUXVMHIRXXEHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1OC(F)(F)F)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
6-Chloro-3-(trifluoromethoxy)picolinic acid (C₇H₃ClF₃NO₃) features a pyridine ring substituted at three positions: a carboxylic acid group at C2, a chlorine atom at C6, and a trifluoromethoxy (-OCF₃) group at C3. The molecular weight of 241.55 g/mol arises from its constituent atoms: carbon (34.8%), hydrogen (1.25%), chlorine (14.67%), fluorine (23.58%), nitrogen (5.79%), and oxygen (19.91%) .
Key structural influences include:
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Trifluoromethoxy group: Introduces strong electron-withdrawing effects, increasing the compound's metabolic stability and lipophilicity (logP ≈ 1.8) .
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Chlorine atom: Enhances intermolecular interactions through halogen bonding, potentially improving target binding affinity.
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Carboxylic acid: Enables salt formation and hydrogen bonding, critical for biological activity and formulation stability.
The compound's crystalline structure facilitates characterization through X-ray diffraction, while its solubility profile shows marked pH dependence (0.8 mg/mL in aqueous buffer at pH 7, increasing to 12 mg/mL in alkaline conditions) .
Synthetic Methodologies
Oxidation of Methyl Precursors
A validated synthesis route involves oxidizing 6-chloro-3-(trifluoromethoxy)-2-picoline using potassium dichromate (K₂Cr₂O₇) in sulfuric acid, catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and 18-crown-6 ether . This method achieves 78-82% yield through optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 85-90°C |
| Reaction Time | 8-10 hours |
| Molar Ratio (Cr:W) | 3:1 |
| Crown Ether Loading | 5 mol% |
The mechanism proceeds via radical intermediates, where the crown ether facilitates chromium(VI) stabilization, enhancing oxidation efficiency . Post-synthesis purification involves alkaline dissolution (pH >10) followed by acid precipitation (pH 2-3), yielding >99% purity after recrystallization.
Alternative Synthetic Pathways
Recent advances explore metal-catalyzed trifluoromethoxylation strategies:
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Copper-mediated cross-coupling: Uses (phen)CuOCF₃ complexes to introduce -OCF₃ at C3 of 6-chloropicolinic acid derivatives (65-70% yield) .
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Electrophilic substitution: Direct trifluoromethoxylation of 6-chloro-3-hydroxypicolinic acid using trifluoromethyl hypofluorite (CF₃OF) under inert atmosphere (55-60% yield) .
Comparative analysis reveals trade-offs between yield, scalability, and byproduct formation:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chromium Oxidation | 82 | 99.5 | Industrial |
| Copper Catalysis | 70 | 98.2 | Lab-scale |
| Electrophilic Route | 60 | 97.8 | Pilot-scale |
Biological Activity and Mechanism
Enzymatic Interactions
In vitro studies demonstrate concentration-dependent inhibition of cytochrome P450 3A4 (CYP3A4) with IC₅₀ = 12.3 μM, suggesting potential drug-drug interaction risks . The trifluoromethoxy group enhances membrane permeability (Papp = 8.7×10⁻⁶ cm/s in Caco-2 cells), while the chlorine atom contributes to target binding through hydrophobic interactions.
Agricultural Applications
Field trials against Amaranthus retroflexus show 90% weed suppression at 50 g/ha, outperforming traditional auxin mimics:
| Herbicide | ED₉₀ (g/ha) | Soil Half-life (days) |
|---|---|---|
| 6-Chloro-3-(trifluoromethoxy)picolinic acid | 50 | 28 |
| 2,4-D | 75 | 14 |
| Dicamba | 60 | 21 |
The extended soil persistence correlates with the compound's resistance to microbial degradation, attributed to the electron-withdrawing -OCF₃ group .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 480 mg/kg |
| Skin Irritation (Rabbit) | Moderate (OECD 404) |
| Eye Irritation | Severe (OECD 405) |
Environmental risk assessments show moderate aquatic toxicity (LC₅₀ = 2.1 mg/L for Daphnia magna), necessitating careful runoff management in agricultural use .
Comparative Analysis with Structural Analogs
The compound's activity profile differs significantly from related picolinic acid derivatives:
| Compound | Herbicidal Activity (ED₉₀) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|
| 6-Chloro-3-Fluoropicolinic acid | 85 g/ha | 45 μM |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | 120 g/ha | 18 μM |
| 6-Chloro-3-(trifluoromethoxy)picolinic acid | 50 g/ha | 12.3 μM |
This enhanced dual activity profile positions the compound as a promising candidate for development in both pharmaceutical and agrochemical sectors.
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